molecular formula C18H15ClN2O3 B270634 Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

カタログ番号 B270634
分子量: 342.8 g/mol
InChIキー: JGUPRVMJMXAIBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

作用機序

The exact mechanism of action of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A is not fully understood, but it is thought to act by modulating the activity of various ion channels and receptors in the nervous system and other tissues. This compound has been shown to enhance GABA-mediated neurotransmission, which may contribute to its anxiolytic and sedative effects. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to inhibit the activity of L-type calcium channels, which may contribute to its cardiovascular effects.
Biochemical and Physiological Effects:
Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic, sedative, cardiovascular, and anti-inflammatory effects. This compound has been shown to enhance GABA-mediated neurotransmission, which may contribute to its anxiolytic and sedative effects. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to inhibit the activity of L-type calcium channels, which may contribute to its cardiovascular effects. Finally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to exhibit anti-inflammatory and antioxidant properties, which may make it a potential therapeutic agent for a range of diseases.

実験室実験の利点と制限

One advantage of using Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A in scientific research is its well-characterized pharmacological profile. This compound has been extensively studied in vitro and in vivo, and its effects on a range of molecular targets have been well-documented. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.

将来の方向性

There are a number of potential future directions for research on Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A. One area of interest is the development of new therapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A and its effects on various molecular targets. Finally, additional studies are needed to determine the potential toxicity of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A and its suitability for use in various experimental settings.

合成法

The synthesis of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with phthalic anhydride to form the intermediate compound, 3-(2-chlorobenzyl)-4-hydroxy-3,4-dihydrophthalic acid. This intermediate is then esterified with ethanol and treated with acetic anhydride to yield ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate.

科学的研究の応用

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer biology. This compound has been shown to interact with a number of different molecular targets, including GABA receptors, calcium channels, and voltage-gated potassium channels. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.

特性

製品名

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

分子式

C18H15ClN2O3

分子量

342.8 g/mol

IUPAC名

ethyl 3-[(2-chlorophenyl)methyl]-4-oxophthalazine-1-carboxylate

InChI

InChI=1S/C18H15ClN2O3/c1-2-24-18(23)16-13-8-4-5-9-14(13)17(22)21(20-16)11-12-7-3-6-10-15(12)19/h3-10H,2,11H2,1H3

InChIキー

JGUPRVMJMXAIBN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3Cl

正規SMILES

CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。